6,7-Dimethoxy-2-methylquinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C11H13N3O2 It belongs to the quinazoline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methylquinazolin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2-amino-3,4-dimethoxybenzoic acid with formamide, followed by cyclization and methylation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
6,7-Dimethoxy-2-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: Another quinazoline derivative with similar structural features.
2,4-Dihydroxy-6,7-dimethoxyquinazoline: A compound with hydroxyl groups instead of amine groups.
Uniqueness
6,7-Dimethoxy-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
XQVPCWJMFDWCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Origin of Product |
United States |
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